molecular formula C6H7NO2 B6235271 5-ethyl-1,3-oxazole-2-carbaldehyde CAS No. 1083224-33-2

5-ethyl-1,3-oxazole-2-carbaldehyde

Cat. No.: B6235271
CAS No.: 1083224-33-2
M. Wt: 125.13 g/mol
InChI Key: OAFKSZXBMPQKOI-UHFFFAOYSA-N
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Description

5-ethyl-1,3-oxazole-2-carbaldehyde is a heterocyclic organic compound containing an oxazole ring substituted with an ethyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1,3-oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The aldehyde group can then be introduced through formylation reactions using reagents such as formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1,3-oxazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 5-ethyl-1,3-oxazole-2-carboxylic acid.

    Reduction: 5-ethyl-1,3-oxazole-2-methanol.

    Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

5-ethyl-1,3-oxazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1,3-oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,3-oxazole-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    5-ethyl-1,3-thiazole-2-carbaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

5-ethyl-1,3-oxazole-2-carbaldehyde is unique due to the combination of its ethyl and aldehyde substituents on the oxazole ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

5-ethyl-1,3-oxazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-3-7-6(4-8)9-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFKSZXBMPQKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083224-33-2
Record name 5-ethyl-1,3-oxazole-2-carbaldehyde
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